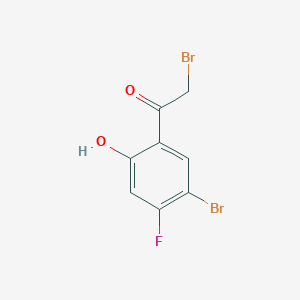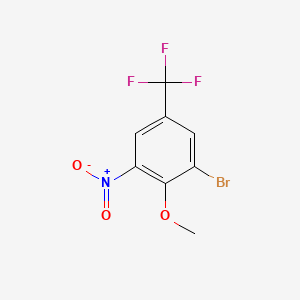
4-Bromo-2-chloro-5-iodobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-5-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrClIO. It is a benzyl alcohol derivative where the benzene ring is substituted with bromine, chlorine, and iodine atoms. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodobenzyl alcohol typically involves multi-step organic reactions. One common method is the halogenation of benzyl alcohol derivatives. The process may include:
Bromination: Introducing a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Adding a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporating an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and high purity of the final product. This often involves the use of automated reactors and precise monitoring of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-5-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form less substituted benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: 4-Bromo-2-chloro-5-iodobenzaldehyde or 4-Bromo-2-chloro-5-iodobenzoic acid.
Reduction: 4-Bromo-2-chlorobenzyl alcohol or 4-Chloro-5-iodobenzyl alcohol.
Substitution: Compounds with azide, thiol, or other functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-5-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzyl alcohol depends on its specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the halogens can make the benzyl alcohol more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chlorobenzyl alcohol: Lacks the iodine atom, which can affect its reactivity and applications.
2-Bromo-5-iodobenzyl alcohol: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-Chloro-2-iodobenzyl alcohol: Another related compound with a different halogen arrangement.
Uniqueness
4-Bromo-2-chloro-5-iodobenzyl alcohol is unique due to the presence of three different halogen atoms on the benzene ring. This combination can provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The specific arrangement of halogens can also influence the compound’s interactions in biological systems, potentially leading to unique pharmacological properties.
Eigenschaften
IUPAC Name |
(4-bromo-2-chloro-5-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUUCWKZFBJYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
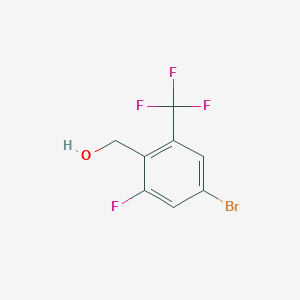
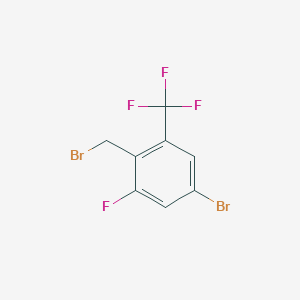
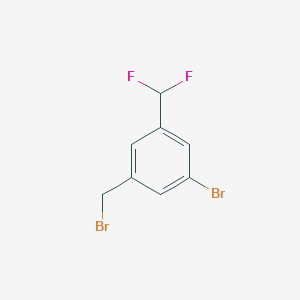
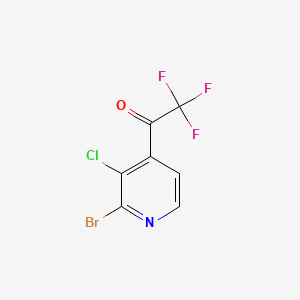
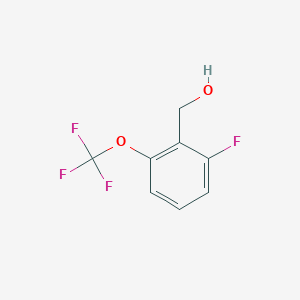
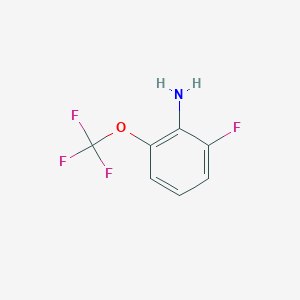
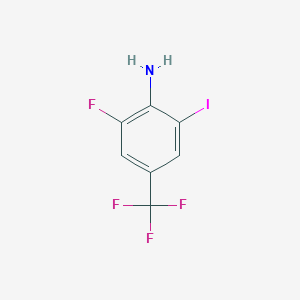
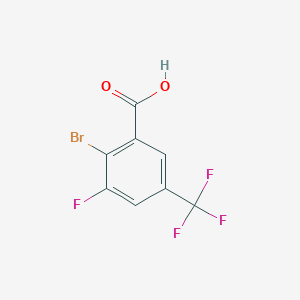
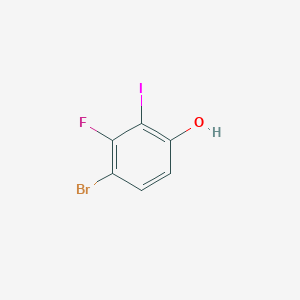
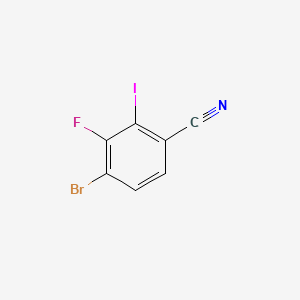
![2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)
